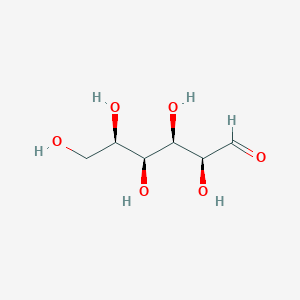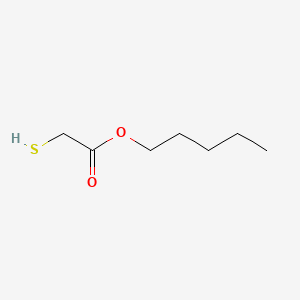
sodium;propan-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;propan-1-olate” is known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene). This compound is a phosphazene base, which is a class of strong non-metallic bases used in various chemical reactions. It is known for its high basicity and stability, making it useful in a wide range of applications in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) typically involves the reaction of hexamethylphosphoramide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions
1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different phosphazene derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphazene oxides, while substitution reactions can produce a wide range of phosphazene derivatives with different functional groups.
科学的研究の応用
1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) has numerous applications in scientific research, including:
Chemistry: It is used as a strong base in various organic synthesis reactions, including deprotonation and nucleophilic substitution.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates that can undergo further chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of stabilized anionic species.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethylguanidine: Another strong non-metallic base used in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine base with high basicity.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amidine base similar to 1,8-diazabicyclo[5.4.0]undec-7-ene.
Uniqueness
1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) is unique due to its high stability and strong basicity, which surpasses that of many other non-metallic bases. Its ability to stabilize reactive intermediates makes it particularly valuable in complex organic synthesis reactions.
特性
IUPAC Name |
sodium;propan-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOSUMRTSQULBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B7822355.png)












![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
